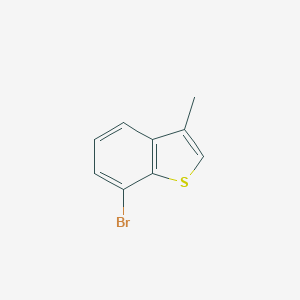

7-Bromo-3-methyl-1-benzothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-Bromo-3-methyl-1-benzothiophene is a brominated thiophene derivative, which is a class of sulfur-containing heterocyclic compounds. These compounds are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of bromine atoms in these molecules makes them versatile intermediates for further chemical transformations.

Synthesis Analysis

Several papers discuss the synthesis of brominated benzothiophene derivatives. A practical one-pot synthesis of benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes is described, involving Pd-catalyzed C-S bond formation and heterocyclization reactions . Another study presents the synthesis of a benzo[b]thiophene analog starting from 3-bromothiophene, leading to various 7-substituted derivatives . Additionally, a bromocyclization process of ortho-substituted arylmethyl sulfide has been used to synthesize polyhalogenated benzothiophenes, which can be further functionalized .

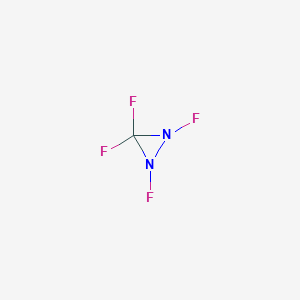

Molecular Structure Analysis

The molecular structure of brominated benzothiophenes can be elucidated using techniques such as X-ray crystallography, as demonstrated in the synthesis of 7-chloro-3-amino-9-(4-bromophenyl)thieno-[3,2-b]benzothiazine 4,4-dioxide . The crystal structure can reveal important conformational details, such as the planarity of the thiophene ring and the presence of intramolecular hydrogen bonds, which can influence the compound's reactivity and properties.

Chemical Reactions Analysis

Brominated benzothiophenes can undergo various chemical reactions due to the presence of reactive bromine atoms. For instance, the Diels-Alder reaction has been used to create naphthothiazine derivatives from brominated quinones . The reactivity of brominated benzothiophenes allows for the construction of complex molecules, such as natural products and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-methyl-1-benzothiophene would be influenced by its bromine substituents and the thiophene core. These properties can be studied using spectroscopic methods like NMR and IR spectroscopy, as well as computational methods like density functional theory (DFT) calculations . Such analyses can provide insights into the compound's stability, reactivity, and potential applications.

科学的研究の応用

Synthesis and Functionalization

7-Bromo-3-methyl-1-benzothiophene and related compounds are used as core structures in the synthesis of various chemically modified derivatives. For instance, Zhao, Alami, and Provot (2017) demonstrated the synthesis of polyhalogenated platforms using a bromocyclization process of ortho-substituted arylmethyl sulfide, which facilitated efficient access to a library of stereo-defined 2,3-disubstituted benzothiophenes (Zhao, Alami, & Provot, 2017).

Electromechanical Properties

The electromechanical properties of these compounds are of significant interest. Kadoya et al. (2020) examined the crystal structure and transistor characteristics of an unsymmetrical organic semiconductor based on a brominated benzothiophene derivative, highlighting its potential for carrier transport in organic electronics (Kadoya et al., 2020).

Organic Semiconductors

Several studies have explored the use of benzothiophene derivatives in organic semiconductors. For example, Ebata et al. (2007) investigated the properties of thin films of organic semiconductors based on dialkyl benzothiophene derivatives, demonstrating their high field-effect mobility and potential in organic field-effect transistors (Ebata et al., 2007).

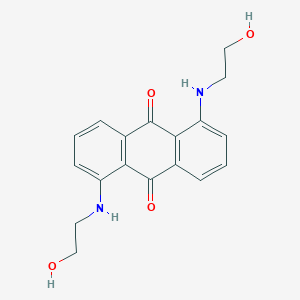

Medicinal Chemistry

In the field of medicinal chemistry, benzothiophene derivatives have been studied for their pharmacological properties. Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl‐ACP reductase, showing promise for antimalarial drug development (Banerjee et al., 2011).

Organic Chemistry and Catalysis

In organic chemistry, these compounds are used in various synthetic pathways. Petrov, Popova, and Androsov (2015) explored the synthesis of 1-benzothiophen-2-amines, demonstrating the versatility of these compounds in chemical synthesis (Petrov, Popova, & Androsov, 2015).

Safety and Hazards

将来の方向性

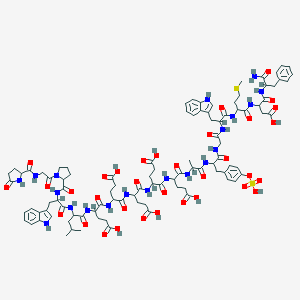

Thiophene-based analogs, such as 7-Bromo-3-methyl-1-benzothiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives has attracted intensive research due to their wide range of applicability .

特性

IUPAC Name |

7-bromo-3-methyl-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXKOZLYDEAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590188 |

Source

|

| Record name | 7-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-methylbenzo[b]thiophene | |

CAS RN |

17514-70-4 |

Source

|

| Record name | 7-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

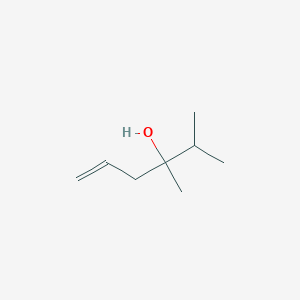

![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

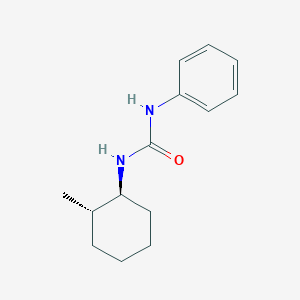

![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)